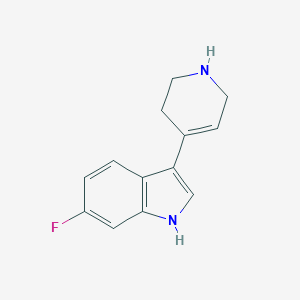
6-氟-3-(1,2,3,6-四氢吡啶-4-基)-1H-吲哚
概述
描述
Synthesis Analysis
The synthesis of indole derivatives often involves strategic functionalization to introduce various substituents, enhancing the molecule's biological activity or altering its physical properties. For compounds like "6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole," synthesis could involve a multi-step process including halogenation, cyclization, and substitution reactions. Such processes are crucial for the introduction of the fluoro group and the tetrahydropyridinyl group onto the indole skeleton, which are key for the compound's activity and selectivity (Mattsson et al., 2013).
Molecular Structure Analysis
The molecular structure of indole derivatives is critical in determining their interaction with biological targets. The presence of a fluoro group at the 6-position and a tetrahydropyridinyl group at the 3-position on the indole ring system significantly influences the molecule's electronic distribution, conformational preference, and thus its receptor binding affinity and specificity. Structural analyses, including X-ray crystallography and density functional theory (DFT) studies, often reveal insights into the conformations and electronic properties essential for activity (Yao et al., 2023).
科学研究应用
血清素受体激动剂和拮抗剂:该化合物家族的一些衍生物,包括密切相关的结构,已被研究为潜在的血清素受体 (5-HT6) 激动剂和拮抗剂。由于这些化合物在血清素受体上的活性,它们显示出调节各种神经和心理状况的希望。例如,N1-芳基磺酰基-3-(1,2,3,6-四氢吡啶-4-基)吲哚衍生物已显示出对 5-HT6 受体具有很高的亲和力,一些作为拮抗剂具有认知增强和抗抑郁样特性的潜力 (Zajdel 等,2016)。
PET 放射性药物:某些与查询化合物结构相似的吲哚的氟-18 标记衍生物已被开发用于正电子发射断层扫描 (PET) 成像。这些化合物通过靶向大脑中的特定蛋白质积累或酶活性,在诊断和监测神经系统疾病方面具有潜在应用。例如,[(18)F]T807 是用于神经退行性疾病中成像 tau 蛋白聚集体的有效剂 (Shoup 等,2013)。
癌症研究:一些吲哚衍生物正被探索为参与癌症进展的酶的潜在标记或抑制剂,如色氨酸 2,3-双加氧酶 (TDO)。例如,6-[18F]氟-3-(吡啶-3-基)-1H-吲哚已显示出作为 PET 示踪剂的潜力,用于靶向 TDO,这是一种在某些肿瘤类型中表达越来越多的酶 (Qiao 等,2019)。
抗惊厥研究:一些吲哚衍生物已被合成并评估其抗惊厥活性。这些化合物在各种癫痫发作模型中测试其功效,表明在治疗癫痫或其他惊厥性疾病中具有潜在用途 (Ahuja & Siddiqui, 2014)。
安全和危害
The safety information for this compound indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
作用机制
Target of Action
The primary target of 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is the 5-T1D receptor . This receptor is a part of the serotonin receptor family, which plays a crucial role in neurotransmission and the regulation of various physiological processes.
Mode of Action
6-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole acts as a selective antagonist at the 5-T1D receptor . By binding to this receptor, it prevents the normal signaling process, thereby modulating the activity of the receptor.
Biochemical Pathways
The compound’s action on the 5-T1D receptor affects the serotonin signaling pathway . This pathway is involved in a wide range of physiological processes, including mood regulation, appetite, sleep, and cognition. By acting as an antagonist, the compound can modulate these processes.
Pharmacokinetics
The molecular weight of this compound is 218.23 , which is within the range generally favorable for oral bioavailability.
Action Environment
Environmental factors such as pH, temperature, and the presence of other interacting molecules can influence the action, efficacy, and stability of the compound. For instance, the compound is recommended to be stored at -20°C for stability
属性
IUPAC Name |
6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2/c14-10-1-2-11-12(8-16-13(11)7-10)9-3-5-15-6-4-9/h1-3,7-8,15-16H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWKDFSEFVFKFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CNC3=C2C=CC(=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00453476 | |
| Record name | 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00453476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
CAS RN |
180161-14-2 | |
| Record name | 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00453476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-acetamido-4-(hydrazinecarbonyl)phenyl]acetamide](/img/structure/B60324.png)
![3,3-Dichloro-1-oxaspiro[3.4]octan-2-one](/img/structure/B60326.png)


![7H-Isoxazolo[5,4-b]azepin-7-one,4,5,6,8-tetrahydro-3-methyl-(9CI)](/img/structure/B60331.png)




![3-[(3-Hydroxypropyl)disulfanyl]-1-propanol](/img/structure/B60346.png)
![3-methyl-4,5-dihydroisoxazolo[5,4-b]pyridin-6(7H)-one](/img/structure/B60347.png)
![(1R,2S,3S,6R,7S)-tricyclo[5.2.1.02,6]dec-8-en-3-amine](/img/structure/B60348.png)
